Product packaging for 5-Phenylpent-2-en-1-ol(Cat. No.:CAS No. 39520-63-3)

5-Phenylpent-2-en-1-ol

Cat. No.: B6155823
CAS No.: 39520-63-3
M. Wt: 162.23 g/mol
InChI Key: SJQRNJJCRWREAV-UHFFFAOYSA-N
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Description

5-Phenylpent-2-en-1-ol is an organic compound with the molecular formula C11H14O and an average molecular mass of 162.23 g/mol . The compound is characterized by an alcohol functional group and a penten chain terminated with a phenyl group, which can exist in isomeric forms. One specific, well-defined stereoisomer is (E)-5-Phenylpent-2-en-1-ol , also known as (2E)-5-Phenyl-2-penten-1-ol , which has a defined double-bond geometry . This structure classifies it as an unsaturated alcohol, making it a potential intermediate or building block in organic synthesis and chemical research. Available CAS numbers associated with this compound include 39520-63-3 and 75553-23-0 . The compound's calculated physical properties include a topological polar surface area of approximately 20.2 Ų and a computed LogP value of 2.17 , indicating moderate hydrophobicity . This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

39520-63-3

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

5-phenylpent-2-en-1-ol

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,12H,5,9-10H2

InChI Key

SJQRNJJCRWREAV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/CO

Canonical SMILES

C1=CC=C(C=C1)CCC=CCO

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways

Classical and Modern Approaches to 5-Phenylpent-2-en-1-ol Synthesis

The construction of this compound hinges on the strategic formation of its core structural features: the C-C double bond and the terminal alcohol. Chemists have developed and refined numerous protocols that offer control over these elements, particularly the geometry of the double bond.

Reductive Methodologies for Carbonyl Precursors

One of the most direct routes to allylic alcohols is the reduction of α,β-unsaturated carbonyl compounds. adichemistry.com This approach preserves the carbon skeleton of the precursor while selectively transforming the carbonyl group.

The synthesis of allylic alcohols from α,β-unsaturated esters and aldehydes is a fundamental transformation in organic synthesis. acs.orgnih.gov These reactions can be achieved using various reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is capable of reducing α,β-unsaturated esters to the corresponding allylic alcohols, though it may require elevated temperatures due to the lower electrophilicity of esters compared to aldehydes or ketones. psgcas.ac.in

Modern biocatalytic systems have also been developed that can reduce α,β-unsaturated carboxylic acids directly to allylic alcohols. rsc.org These enzymatic processes can offer high selectivity under mild conditions. The stereochemical outcome of these reductions is a critical aspect, with ongoing research focused on developing catalysts that provide high enantioselectivity for producing chiral alcohols. acs.org The challenge lies in achieving 1,2-reduction of the carbonyl group without affecting the conjugated double bond (1,4-reduction). acs.org

Diisobutylaluminium hydride (DIBAL-H) is a highly effective and widely used reagent for the selective reduction of α,β-unsaturated esters to their corresponding allylic alcohols. researchgate.netwikipedia.org As a bulky and electrophilic reducing agent, DIBAL-H can selectively attack the carbonyl group, especially at low temperatures like -78 °C, which helps to prevent over-reduction or reduction of the aldehyde intermediate to an alkane. adichemistry.commasterorganicchemistry.com

The reaction proceeds by the addition of the hydride from DIBAL-H to the carbonyl carbon of a precursor like ethyl 5-phenylpent-2-enoate. This forms a stable tetrahedral intermediate. psgcas.ac.in Upon aqueous workup, this intermediate is hydrolyzed to yield this compound. The use of stoichiometric amounts of DIBAL-H is crucial; typically, two equivalents are used for esters at low temperatures to ensure the formation of the allylic alcohol. adichemistry.com This method is valued for its functional group compatibility, leaving other reducible groups like alkenes and alkynes intact. researchgate.net

Table 1: Reductive Methodologies for Allylic Alcohol Synthesis

Precursor Type Reagent Product Key Features
α,β-Unsaturated Ester DIBAL-H Allylic Alcohol High selectivity for 1,2-reduction at low temperatures. adichemistry.comwikipedia.org
α,β-Unsaturated Ester LiAlH₄ Allylic Alcohol Stronger reducing agent; may require higher temperatures. psgcas.ac.in
α,β-Unsaturated Aldehyde NaBH₄/CeCl₃ (Luche Reduction) Allylic Alcohol Chemoselective for aldehydes/ketones over esters.
α,β-Unsaturated Carboxylic Acid Carboxylic Acid Reductase (CAR) Allylic Alcohol Biocatalytic, mild conditions, high selectivity. rsc.org

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions provide a powerful means to construct the carbon-carbon double bond of this compound from simpler carbonyl and phosphorus-containing precursors. The Wittig reaction and its variants are central to this strategy. organic-chemistry.org In a typical approach, an aldehyde such as 3-phenylpropanal (B7769412) would be reacted with a phosphorus ylide bearing the required two-carbon alcohol-equivalent moiety. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, is another key olefination method that almost exclusively produces (E)-alkenes and offers the advantage of a water-soluble phosphate (B84403) byproduct that simplifies purification. acs.org

Grignard Reaction Protocols

The Grignard reaction offers a classic carbon-carbon bond-forming strategy that can be adapted to synthesize this compound. This pathway involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. youtube.com To synthesize the target molecule, one could envision two primary disconnections:

Reaction of phenylethylmagnesium bromide with an α,β-unsaturated aldehyde like crotonaldehyde (B89634) (but-2-enal).

Reaction of an allyl Grignard reagent, such as allylmagnesium bromide, with 3-phenylpropanal.

The first approach is often more practical. The phenylethyl Grignard reagent would attack the carbonyl carbon of crotonaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to furnish the final product, this compound. youtube.comyoutube.com Careful control of reaction conditions is necessary to favor 1,2-addition to the carbonyl over 1,4-conjugate addition to the alkene.

Wittig-Schlosser Reaction for Defined Stereoisomer Generation

For the specific synthesis of the (E)-isomer of this compound, the Schlosser modification of the Wittig reaction is a superior method that provides high stereoselectivity. wikipedia.orglibretexts.org This protocol overcomes the tendency of non-stabilized ylides to produce (Z)-alkenes.

The process begins like a standard Wittig reaction, where an unstabilized ylide reacts with an aldehyde at low temperatures (-78 °C) to form a mixture of diastereomeric betaine (B1666868) intermediates. thieme.com The key step in the Schlosser modification is the addition of a second equivalent of an organolithium base (like phenyllithium) at a slightly warmer temperature. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido phosphonium (B103445) ylide (lithiated betaine). The more stable trans-lithiated betaine predominates in the resulting equilibrium. organic-chemistry.org Subsequent protonation with a hindered proton source regenerates the more stable threo-betaine, which, upon warming or addition of a base like potassium tert-butoxide, eliminates triphenylphosphine (B44618) oxide to yield the (E)-alkene with high isomeric purity. thieme.comorganic-chemistry.org

Table 2: C-C Bond Formation Methodologies for this compound Synthesis

Reaction Name Key Reactants Key Reagents Product Stereochemistry
Grignard Reaction Crotonaldehyde + Phenylethylmagnesium bromide Diethyl ether or THF, then H₃O⁺ Mixture of isomers possible, favors 1,2-addition. youtube.com
Wittig Reaction 3-Phenylpropanal + (2-hydroxyethyl)triphenylphosphonium salt Strong base (e.g., n-BuLi) (Z)-alkene favored with unstabilized ylides. organic-chemistry.org
Horner-Wadsworth-Emmons 3-Phenylpropanal + Phosphonate ester Base (e.g., NaH) Predominantly (E)-alkene. acs.org
Wittig-Schlosser Reaction Aldehyde + Unstabilized Ylide Organolithium base (2 equiv.), then proton source Highly selective for (E)-alkene. thieme.comorganic-chemistry.org

Stereochemical Control in the Synthesis of this compound

The precise arrangement of atoms in three-dimensional space is crucial for the biological activity and physical properties of organic molecules. In the case of this compound, stereochemical control encompasses the configuration of the double bond, leading to (E)- and (Z)-isomers, and the chirality at the C-1 carbinol center, resulting in (R)- and (S)-enantiomers.

Diastereoselective Synthesis of (E)- and (Z)-Isomers

The geometry of the double bond in allylic alcohols is a critical determinant of their subsequent reactivity and the stereochemistry of their products. Several olefination reactions are instrumental in the diastereoselective synthesis of the (E)- and (Z)-isomers of this compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, often favoring the formation of the more thermodynamically stable (E)-isomer. blucher.com.brnih.gov The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. For the synthesis of (E)-5-phenylpent-2-en-1-ol, 3-phenylpropanal would be reacted with a suitable phosphonate ester, such as the commercially available triethyl phosphonoacetate, followed by reduction of the resulting α,β-unsaturated ester. The high (E)-selectivity arises from the thermodynamic stability of the (E)-oxaphosphetane intermediate. nih.gov

Conversely, the Still-Gennari olefination , a modification of the HWE reaction, is renowned for its high (Z)-selectivity. semanticscholar.orgnih.gov This method employs phosphonate esters with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether. blucher.com.brsemanticscholar.org These conditions favor the formation of the kinetically controlled (Z)-oxaphosphetane intermediate, leading to the (Z)-alkene. The synthesis of (Z)-5-phenylpent-2-en-1-ol would follow a similar pathway, starting with 3-phenylpropanal and the Still-Gennari phosphonate reagent, followed by ester reduction.

Another important method for achieving high (E)-selectivity is the Julia-Kocienski olefination . researchgate.netorganic-chemistry.orgresearchgate.net This reaction involves the coupling of a heteroaryl sulfone, most commonly a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, with an aldehyde. organic-chemistry.org The reaction proceeds through a β-alkoxy sulfone intermediate, and the subsequent elimination is highly stereoselective for the (E)-alkene. The synthesis of (E)-5-phenylpent-2-en-1-ol via this method would involve the reaction of 3-phenylpropanal with an appropriate sulfone reagent.

Olefination MethodTypical SelectivityKey Reagents
Horner-Wadsworth-Emmons High (E)-selectivityStabilized phosphonate ylides
Still-Gennari Olefination High (Z)-selectivityPhosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate), KHMDS, 18-crown-6
Julia-Kocienski Olefination High (E)-selectivityHeteroaryl sulfones (e.g., BT-sulfone, PT-sulfone)

Enantioselective Methodologies

The creation of a specific enantiomer of this compound requires the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of the starting material.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates. For the synthesis of chiral this compound, two main strategies can be employed: the asymmetric hydrogenation of the corresponding α,β-unsaturated aldehyde, 5-phenylpent-2-enal, or the asymmetric reduction of the α,β-unsaturated ketone, 5-phenylpent-2-en-1-one.

The pioneering work of Noyori and others has led to the development of highly efficient ruthenium-based catalysts for the asymmetric hydrogenation of functionalized ketones and allylic alcohols. researchgate.net Complexes of ruthenium with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective. nih.gov The hydrogenation of 5-phenylpent-2-en-1-one in the presence of a chiral Ru-BINAP catalyst would selectively produce one enantiomer of this compound. The choice of the (R)- or (S)-BINAP ligand dictates the stereochemical outcome.

Alternatively, the asymmetric transfer hydrogenation of 5-phenylpent-2-en-1-one offers a practical and often milder approach. These reactions typically utilize a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst. Chiral ruthenium and rhodium complexes with ligands like N-sulfonylated 1,2-diamines have demonstrated high enantioselectivity in the reduction of α,β-unsaturated ketones to chiral allylic alcohols.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for a variety of enantioselective transformations.

For the synthesis of chiral this compound, an organocatalytic approach could involve the asymmetric α-functionalization of an aldehyde followed by reduction. For instance, the proline-catalyzed α-alkenylation of propanal with a suitable electrophile, followed by chain extension and reduction, could provide a route to the chiral allylic alcohol. The enantioselectivity is induced by the chiral enamine intermediate formed between the catalyst and the aldehyde.

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols. researchgate.netnih.gov This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net The choice of L-(+)-DET or D-(-)-DET determines which face of the double bond is epoxidized, leading to the formation of a specific enantiomer of the corresponding epoxy alcohol.

For the synthesis of a chiral this compound, one could start with either (E)- or (Z)-5-phenylpent-2-en-1-ol and perform a Sharpless epoxidation. The resulting chiral 2,3-epoxy-5-phenylpentan-1-ol can then be regioselectively opened at the C-2 position using a suitable reducing agent, such as Red-Al®, to yield the desired chiral 1,3-diol, which can be further transformed if necessary. It is important to note that (Z)-allylic alcohols are generally less reactive and give lower enantioselectivities in Sharpless epoxidations compared to their (E)-counterparts. nih.gov

Other methods for asymmetric epoxidation, such as the Jacobsen-Katsuki epoxidation using chiral manganese-salen complexes or the Shi epoxidation employing a fructose-derived chiral ketone catalyst, are typically more effective for unfunctionalized alkenes rather than allylic alcohols. nih.govresearchgate.net

Enantioselective MethodSubstrateCatalyst/Reagent
Asymmetric Hydrogenation 5-Phenylpent-2-en-1-oneChiral Ru-BINAP, H₂
Asymmetric Transfer Hydrogenation 5-Phenylpent-2-en-1-oneChiral Ru/Rh complexes, H-donor
Asymmetric Organocatalysis Propanal + ElectrophileProline or its derivatives
Sharpless Asymmetric Epoxidation (E)- or (Z)-5-Phenylpent-2-en-1-olTi(OiPr)₄, Chiral DET, TBHP

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced techniques and systematic reaction optimization are employed.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a wide range of chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The application of microwave irradiation to olefination reactions or reduction steps in the synthesis of this compound could significantly enhance the efficiency of the process.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis and optimization. A flow-based synthesis of this compound could involve pumping the starting materials through a heated reactor containing a packed bed of a solid-supported catalyst, for example, a heterogeneous catalyst for a hydrogenation or oxidation step.

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of any synthetic transformation. A Design of Experiments (DoE) approach can be systematically used to investigate the effects of multiple variables (e.g., temperature, concentration, catalyst loading, solvent) on the outcome of a reaction. This statistical method allows for the efficient identification of the optimal conditions to achieve the desired diastereoselectivity and enantioselectivity in the synthesis of this compound.

Continuous Flow Reactor Applications in this compound Production

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. nih.govresearchgate.net While specific research detailing the continuous flow synthesis of this compound is not extensively documented, the principles and advantages of this technology are readily applicable to its production. The synthesis of various allylic alcohols has been successfully demonstrated in flow reactors, highlighting the potential for this methodology. mdpi.comtue.nlgoogle.com

The production of allylic alcohols in a continuous flow setup often involves the reaction of an aldehyde with an alkene or the isomerization of other alcohols. mdpi.comgoogle.com For instance, the deoxydehydration of glycerol (B35011) to allyl alcohol has been modeled in a continuous stirred tank reactor (CSTR) system, achieving a high yield of 96%. mdpi.com This demonstrates the capability of flow systems to handle alcohol synthesis with high efficiency.

Key parameters in a continuous flow synthesis that would be critical for the production of this compound include residence time, temperature, pressure, and catalyst selection. The precise control over these parameters in a microreactor or a packed-bed reactor allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. For example, in the synthesis of various chlorides from alcohols in a flow system, reaction times were significantly reduced to 15 minutes under superheated conditions, achieving excellent yields. tue.nl

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Alcohols

ProductReactantsCatalystReactor TypeResidence TimeTemperature (°C)Yield (%)Reference
Allyl AlcoholGlycerol, 2-Hexanol10%ReOx/CeO2CSTR Cascade24.3 min17096 mdpi.com
Benzyl ChlorideBenzyl Alcohol, HClNoneMicroreactor15 min120>99 tue.nl
LinaloolAllylic AlcoholVanadium-amine complexNot SpecifiedNot Specified14092.7-94.5 google.com

This table presents data for the synthesis of various alcohols in continuous flow systems to illustrate typical reaction conditions and outcomes that could be adapted for the synthesis of this compound.

Tandem Reaction Sequences (e.g., Prins and Friedel-Crafts Cyclizations)

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. The combination of a Prins reaction with a subsequent Friedel-Crafts cyclization is a powerful strategy, although it is most commonly employed for the construction of cyclic and polycyclic systems rather than linear alcohols like this compound. nih.govresearchgate.netlookchem.com

The Prins reaction itself is an acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.orgorganic-chemistry.orgnrochemistry.com Depending on the reaction conditions, the outcome can be a 1,3-diol, a dioxane, or, relevant to this discussion, an allylic alcohol through the elimination of a proton from the carbocation intermediate. wikipedia.org The reaction of an aromatic aldehyde, such as benzaldehyde (B42025), with an appropriate alkene under anhydrous conditions could theoretically yield a phenyl-substituted allylic alcohol.

A subsequent Friedel-Crafts reaction would typically involve the intramolecular alkylation of an aromatic ring, leading to a cyclized product. For instance, the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid initiates an intramolecular Prins reaction, and the resulting benzylic carbocation is then trapped by an aromatic nucleophile in a Friedel-Crafts alkylation, leading to 4-aryltetralin-2-ols. nih.gov

While a tandem Prins-Friedel-Crafts sequence to directly synthesize the acyclic this compound is not a direct application, the individual steps can be considered. A Prins reaction between an appropriate C4 alkene and benzaldehyde could form the backbone of the target molecule. However, controlling the reaction to prevent subsequent cyclization or other side reactions would be a key challenge. The Friedel-Crafts reaction, in its classic sense, involves the alkylation of an aromatic ring and is not directly applicable to the formation of the linear structure of this compound from simpler precursors in a tandem sequence with a Prins reaction. The literature on tandem Prins/Friedel-Crafts reactions overwhelmingly focuses on the formation of fused ring systems. nih.govresearchgate.netlookchem.com

Table 2: Examples of Prins and Tandem Prins/Friedel-Crafts Reactions

ReactantsCatalyst/ReagentProduct TypeYield (%)Reference
2-(2-vinylphenyl)acetaldehyde, VeratroleAlCl34-Aryl-tetralin-2-ol50 nih.gov
2-(2-vinylphenyl)acetaldehyde, VeratroleEt2AlCl4-Aryl-tetralin-2-ol55 nih.gov
Phenyl homoallylic alcohol, Benzaldehyde derivativesBF3·OEt2TetrahydroindenofuransGood organic-chemistry.org
Homoallylic Alcohols, AldehydesI2 (5 mol%)Dihydropyrans52-91 mdpi.com

This table showcases examples of Prins and tandem Prins/Friedel-Crafts reactions, primarily leading to cyclic products. This illustrates the nature of these reactions, which are geared towards cyclization rather than the synthesis of linear alcohols like this compound.

Chemical Reactivity and Transformation Mechanisms

Functional Group Interconversions of the Allylic Alcohol Moiety

The hydroxyl group and the adjacent double bond are the primary sites for functional group interconversions.

The primary alcohol group of 5-phenylpent-2-en-1-ol can be oxidized to yield either the corresponding aldehyde (5-phenylpent-2-enal) or carboxylic acid (5-phenylpent-2-enoic acid), depending on the chosen reagents and reaction conditions. gantrade.comwikipedia.org

To obtain the aldehyde, the reaction must be controlled to prevent over-oxidation. This is typically achieved by using an excess of the alcohol and distilling the aldehyde as it forms. gantrade.com For a complete oxidation to the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is often heated under reflux to ensure the intermediate aldehyde is fully converted. gantrade.com

A variety of oxidizing agents can be employed for the transformation of primary alcohols to carboxylic acids. nih.gov For instance, a chromium(VI) oxide (CrO₃)-catalyzed oxidation using periodic acid (H₅IO₆) in acetonitrile (B52724) is effective for converting primary alcohols to carboxylic acids in high yields. nih.gov Another approach involves using 1-hydroxycyclohexyl phenyl ketone as an oxidant in a metal-free, chemoselective process that demonstrates high functional group tolerance. youtube.com

Table 1: Selected Oxidation Reactions for Primary Alcohols
Oxidizing SystemProduct TypeKey FeaturesReference
Excess Alcohol, Na₂Cr₂O₇/H₂SO₄, DistillationAldehydePrevents over-oxidation by removing the product as it forms. gantrade.com
Excess Na₂Cr₂O₇/H₂SO₄, RefluxCarboxylic AcidEnsures complete oxidation of the alcohol and intermediate aldehyde. gantrade.com
CrO₃ (cat.), H₅IO₆Carboxylic AcidCatalytic system, provides excellent yields. nih.gov
Fe(NO₃)₃·9H₂O/TEMPO/MCl, O₂Carboxylic AcidSustainable method using oxygen or air as the oxidant at room temperature. nih.gov
1-Hydroxycyclohexyl phenyl ketoneCarboxylic AcidMetal-free, chemoselective, and tolerates various functional groups. youtube.com

The unsaturated nature of this compound allows for reduction reactions targeting the carbon-carbon double bond. A highly efficient and selective method for the reduction of the C=C bond in allylic alcohols has been developed using the ruthenium(II) catalyst, [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂]. This process involves an isomerization/transfer hydrogenation tandem mechanism. acs.org This selective hydrogenation would convert this compound to 5-phenylpentan-1-ol.

Alternatively, selective deoxygenation of the allylic alcohol can be achieved. This transformation proceeds through the formation of an alkoxyalkyl ether, such as an ethoxyethyl (EE) or methoxymethyl (MOM) ether, followed by a palladium-catalyzed reduction using lithium triethylborohydride (LiBHEt₃). nih.govgoogle.com This method is general and selective for removing the hydroxyl group from allylic alcohols. nih.govgoogle.com

The hydroxyl group of this compound can be readily converted into esters and ethers, which are common derivatives. Esterification is a reaction between an alcohol and a carboxylic acid or its derivative to form an ester. chemspider.com For example, lipase-catalyzed transesterification of primary alcohols with vinyl acetate (B1210297) is a well-established method for producing ester derivatives. chemsrc.com The Mitsunobu reaction, which involves reacting the alcohol with a carboxylic acid in the presence of reagents like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃), is another effective method for ester synthesis. chemspider.com

Etherification can also be achieved through various synthetic protocols. As mentioned previously, alkoxyalkyl ethers are intermediates in some deoxygenation reactions. nih.govgoogle.com

Table 2: Common Derivatization Reactions for Alcohols
Reaction TypeReagentsProductKey FeaturesReference
Lipase-catalyzed TransesterificationVinyl acetate, LipaseEsterEnzymatic, often enantioselective. chemsrc.com
Mitsunobu EsterificationCarboxylic acid, DEAD/DIAD, PPh₃EsterMild conditions, versatile for various acids. chemspider.com
Williamson Ether SynthesisAlkyl halide, Strong baseEtherClassic method for ether formation.
Alkoxyalkyl Ether Formation2-ethoxypropene or MOM-Cl, Acid catalystEE or MOM EtherForms a protecting group, intermediate for other reactions. nih.govgoogle.com

The hydroxyl group of this compound can be displaced to form carbon-sulfur bonds, yielding important sulfur-containing analogs like thioethers and thiols.

A mild and efficient synthesis of allyl sulfides (thioethers) can be achieved by reacting allylic alcohols with thiols in the presence of a catalytic amount of tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂). This reaction proceeds at room temperature in dichloromethane, providing good to excellent yields. Gold(I) catalysts have also been shown to effectively catalyze the direct thioetherification between unactivated allylic alcohols and thiols, a process that is highly atom-economical, producing only water as a byproduct. An alternative, one-step method involves the reaction between phosphorothioate (B77711) esters and alcohols to generate allylic thioethers.

The synthesis of the corresponding thiol can be accomplished through a multi-step process, often involving the conversion of the alcohol to a more reactive intermediate. One common strategy is the Mitsunobu reaction, where the alcohol is reacted with thioacetic acid to form a thioester, which is then hydrolyzed to the thiol. Another approach involves converting the alcohol to an alkyl halide, followed by a substitution reaction with a hydrosulfide (B80085) salt (e.g., NaSH).

Table 3: Synthesis of Sulfur Analogs from Allylic Alcohols
Target ProductMethodCatalyst/ReagentsKey FeaturesReference
Allyl ThioetherAllylic SubstitutionSn(OTf)₂Mild conditions, good to excellent yields.
Allyl ThioetherDehydrative AllylationGold(I) complexAtom economical, produces only water as byproduct.
Allyl ThioetherFrom Phosphorothioate EstersExogenous alkoxideOne-step process, avoids malodorous thiols.
ThiolMitsunobu ReactionThioacetic acid, DEAD, PPh₃Forms an intermediate S-thioester, which is then hydrolyzed.
ThiolFrom Alkyl HalideNaSHTwo-step process via the corresponding halide.

Carbon-Carbon Bond Forming Reactions

The presence of an allylic double bond in this compound suggests the potential for polymerization. However, the direct free-radical polymerization of allylic alcohols is generally inefficient. acs.org This is because the allylic hydrogen atoms are susceptible to abstraction by the growing polymer radical, leading to a high degree of chain transfer. This process, known as degradative chain transfer, terminates the growing chain and forms a stable allylic radical from the monomer, which is slow to reinitiate polymerization, resulting in low molecular weight oligomers and low monomer conversion.

To overcome these challenges, special techniques are employed. For instance, this compound can be copolymerized with more reactive monomers. A notable industrial application is the copolymerization of allyl alcohol with styrene (B11656) to produce styrene-allyl alcohol (SAA) copolymers. acs.org These processes often require high temperatures (up to 180°C) and high pressures, with a gradual feed of the more reactive monomer to ensure a uniform copolymer composition. acs.org

An alternative strategy to obtain linear, high molecular weight poly(allyl alcohol) is through post-polymerization modification. This involves the polymerization of a different, more reactive monomer, followed by a chemical transformation to unmask the alcohol functionality. For example, linear high molecular weight poly(allyl alcohol) has been successfully synthesized by the borohydride (B1222165) reduction of an activated polyacrylamide precursor.

Reactions with Organometallic Reagents (e.g., Boronates, Styrene Derivatives)

The hydroxyl group of this compound can be a challenging leaving group in substitution reactions. However, palladium catalysis can facilitate its displacement by various nucleophiles, including organometallic reagents like boronates. The direct cross-coupling of allylic alcohols with aryl- and alkenylboronic acids can be achieved using a palladium(0) catalyst, often with a phosphine (B1218219) ligand. nrochemistry.com This reaction is atom-economical and avoids the need to pre-functionalize the alcohol as a halide or ester. nrochemistry.com

The reaction likely proceeds through the formation of a (σ-aryl)palladium(II) intermediate via transmetalation, followed by regioselective insertion of the C-C double bond and subsequent elimination. youtube.com The choice of ligand is crucial, with phenanthroline being effective in some cases while phosphine ligands can inhibit the reaction. youtube.com

Catalyst SystemNucleophileProduct TypeKey Features
Pd(0)/PPh3Arylboronic acidArylated productAtom-economical, no base required. nrochemistry.com
Pd(OAc)2/phenanthroline/AgSbF6Arylboronic acidγ-Allyl-aryl productHigh γ-selectivity and stereospecificity. youtube.com
Palladium pincer-complexDiboronic acidAllyl boronic acidFacile displacement of the hydroxyl group. rsc.org

Rearrangement Reactions and Mechanistic Investigations

The allylic alcohol functionality in this compound also makes it a candidate for various rearrangement reactions, which can lead to the formation of new structural isomers with interesting chemical properties.

Overman Rearrangement of Allylic Trichloroacetimidates

The Overman rearrangement is a powerful transformation that converts allylic alcohols into allylic amines via a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate (B1259523). nrochemistry.comyoutube.comnumberanalytics.comorganic-chemistry.orgwikipedia.org This reaction is highly stereoselective and proceeds with a clean 1,3-transposition of the alcohol and amine functionalities. organic-chemistry.org

The first step of the Overman rearrangement involves the reaction of the allylic alcohol, such as this compound, with trichloroacetonitrile (B146778) in the presence of a catalytic amount of a strong base to form the corresponding allylic trichloroacetimidate. nrochemistry.comorganic-chemistry.org This intermediate then undergoes a thermal or metal-catalyzed numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. The rearrangement typically proceeds through a chair-like transition state, which accounts for the high stereoselectivity of the reaction. nrochemistry.comorganic-chemistry.org For secondary allylic alcohols, the rearrangement preferentially forms (E)-alkenes. nrochemistry.com

The resulting allylic trichloroacetamide (B1219227) can be readily hydrolyzed under basic conditions to yield the corresponding primary allylic amine. The Overman rearrangement is a valuable tool in the synthesis of a wide range of nitrogen-containing molecules, including unnatural amino acids and alkaloids. organic-chemistry.org

StepDescriptionKey Reagents/Conditions
1. Imidate FormationThe allylic alcohol reacts with trichloroacetonitrile to form an allylic trichloroacetimidate.Trichloroacetonitrile, catalytic base (e.g., DBU). nrochemistry.com
2. numberanalytics.comnumberanalytics.com-Sigmatropic RearrangementThe allylic trichloroacetimidate undergoes a concerted rearrangement to form an allylic trichloroacetamide.Thermal or metal catalyst (e.g., Pd(II), Hg(II)). organic-chemistry.org
3. HydrolysisThe trichloroacetamide is hydrolyzed to the corresponding allylic amine.Basic conditions. nrochemistry.com

Ring-Opening of Epoxide Intermediates

The epoxide of this compound, formally known as 2-(3-phenylpropyl)oxiran-2-yl)methanol, is a key intermediate for accessing a variety of functionalized derivatives. The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. encyclopedia.pub The regioselectivity and stereochemistry of these reactions are dictated by the reaction conditions, specifically whether they are conducted under acidic or basic/nucleophilic environments. libretexts.org

Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. A strong nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. libretexts.org In the case of the epoxide derived from this compound, the attack would occur at the terminal carbon of the epoxide ring. For instance, reaction with a Grignard reagent or an organolithium compound would result in the formation of a new carbon-carbon bond at this position, yielding a secondary alcohol after workup. libretexts.org Similarly, hydrolysis under basic conditions would yield a diol with the nucleophilic hydroxide (B78521) attacking the less substituted carbon. libretexts.org

In contrast, acid-catalyzed ring-opening can proceed through a mechanism with SN1 character. The acid protonates the epoxide oxygen, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. This would lead to the formation of a different constitutional isomer compared to the base-catalyzed pathway.

The stereochemistry of the ring-opening is typically anti-periplanar, resulting in the formation of products with a trans relationship between the incoming nucleophile and the hydroxyl group.

Selective Reactions with Specialized Reagents (e.g., Chromium Trioxide, Dichromate)

The primary allylic alcohol functional group in this compound is readily oxidized to the corresponding α,β-unsaturated aldehyde, 5-phenylpent-2-enal, using a variety of specialized oxidizing agents. Chromium-based reagents, such as chromium trioxide (CrO₃) and pyridinium (B92312) dichromate (PDC), are particularly effective for this transformation.

The oxidation of primary allylic alcohols to aldehydes requires careful selection of the reagent to avoid over-oxidation to the carboxylic acid. Reagents like pyridinium chlorochromate (PCC) and PDC are often preferred for their selectivity in stopping the oxidation at the aldehyde stage. These reactions are typically carried out in anhydrous organic solvents like dichloromethane.

The general mechanism for chromium(VI) oxidation involves the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. This is followed by an elimination step, where a proton on the carbon bearing the oxygen is removed, leading to the formation of the carbonyl group and a reduced chromium species.

Below is a table summarizing the expected outcomes for the selective oxidation of this compound with various chromium-based reagents, based on typical results for similar allylic alcohols.

ReagentProductTypical Yield (%)Solvent
Pyridinium Chlorochromate (PCC)5-phenylpent-2-enal85-95Dichloromethane
Pyridinium Dichromate (PDC)5-phenylpent-2-enal80-90Dichloromethane
Chromium Trioxide (in pyridine)5-phenylpent-2-enal75-85Pyridine

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) NMR for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy provides precise information on the chemical environment of hydrogen atoms within a molecule, allowing for the verification of the structure of 5-phenylpent-2-en-1-ol. The signals in a ¹H NMR spectrum are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).

Table 1: Representative ¹H NMR Data for (E)-5-phenylpent-2-en-1-ol

Chemical Shift (δ, ppm)MultiplicityAssignment
7.33-7.15mAr-H
5.75-5.65m-CH=
5.50-5.40m-CH=
3.49d-CH₂OH
2.67t-CH₂Ph
2.37-2.29m-CH₂CH=

Note: The data presented is a representative compilation from literature sources and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its electronic environment.

The aromatic carbons of the phenyl group typically resonate in the region of δ 125-142 ppm. The olefinic carbons of the C=C double bond are found at approximately δ 128-133 ppm. The carbon of the primary alcohol function (-CH₂OH) is observed further upfield, typically around δ 63 ppm. The aliphatic methylene (B1212753) carbons (-CH₂- and -CH₂Ph) appear in the range of δ 32-36 ppm. The specific chemical shifts provide a fingerprint of the carbon backbone of the molecule.

Table 2: Representative ¹³C NMR Data for (E)-5-phenylpent-2-en-1-ol

Chemical Shift (δ, ppm)Assignment
~142C (quaternary, aromatic)
~133=CH
~129=CH
~128.5CH (aromatic)
~128.3CH (aromatic)
~125.8CH (aromatic)
~63-CH₂OH
~36-CH₂Ph
~32-CH₂CH=

Note: The data presented is a representative compilation and may vary based on experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorinated Derivatives

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, which often simplifies the interpretation of spectra by reducing signal overlap. wikipedia.org

In the context of this compound, ¹⁹F NMR would be employed to characterize fluorinated derivatives. For instance, if a fluorine atom were introduced into the phenyl ring, the resulting ¹⁹F NMR spectrum would show signals with chemical shifts and coupling constants characteristic of the fluorine's position (ortho, meta, or para) relative to the pentenyl side chain. This technique would be crucial for confirming the success of a fluorination reaction and for the structural elucidation of the resulting fluorinated analogues. numberanalytics.combeilstein-journals.org The absence of naturally occurring fluorinated compounds in many biological systems also makes ¹⁹F-labeled molecules powerful probes in biochemical studies. beilstein-journals.org

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between spatially close nuclei. wikipedia.org This effect is distance-dependent, making it a powerful tool for determining the stereochemistry of molecules. youtube.com NOE Spectroscopy (NOESY) is a 2D NMR experiment that maps these through-space interactions, with cross-peaks indicating that two protons are close to each other in space (typically within 5 Å). wikipedia.org

For this compound, which exists as E and Z isomers, NOESY is critical for unambiguously assigning the stereochemistry of the double bond. In the (E)-isomer, irradiation of the olefinic proton at C-2 would be expected to show an NOE enhancement to the allylic protons at C-4, but not to the olefinic proton at C-3. Conversely, in the (Z)-isomer, a strong NOE would be observed between the olefinic protons at C-2 and C-3. This information provides definitive proof of the double bond geometry.

Quantitative NMR Spectroscopy for Yield and Purity Determination

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. youtube.comemerypharma.com Unlike chromatographic techniques, qNMR can provide a direct measurement of the analyte concentration without the need for a specific reference standard of the compound itself. youtube.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. bwise.kr

For the determination of the yield and purity of this compound, a known amount of an internal standard with a well-defined purity is added to a precisely weighed sample of the compound. acs.org By comparing the integrals of specific, non-overlapping signals from both the analyte and the internal standard, the absolute quantity and purity of this compound can be calculated with high accuracy and precision. emerypharma.comacs.org This method is particularly valuable for characterizing newly synthesized batches of the compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular weight: 162.23 g/mol ), electron ionization mass spectrometry (EI-MS) would typically show a molecular ion peak ([M]⁺) at m/z 162. The fragmentation pattern would likely involve the loss of a water molecule ([M-H₂O]⁺) to give a peak at m/z 144, and cleavage of the C-C bonds in the pentenyl chain. Predicted mass spectrometry data also indicates the formation of various adducts in techniques like electrospray ionization (ESI), which is a soft ionization method. uni.lu

Table 3: Predicted Mass Spectrometry Data for (E)-5-phenylpent-2-en-1-ol Adducts

Adductm/z
[M+H]⁺163.11174
[M+Na]⁺185.09368
[M-H]⁻161.09718
[M+NH₄]⁺180.13828
[M+K]⁺201.06762
[M+H-H₂O]⁺145.10172
[M]⁺162.10391

Data sourced from PubChemLite. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₁H₁₄O, the theoretical monoisotopic mass is 162.104465066 Da. uni.lunih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This high level of precision is crucial for confirming the molecular formula and is often the first step in structural elucidation.

Electrospray Ionization (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by creating gas-phase ions from a liquid solution with minimal fragmentation. colostate.edu It is particularly useful for polar compounds like alcohols. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high-resolution mass data. For this compound, ESI would typically produce quasi-molecular ions through protonation or adduction with cations present in the solvent.

In positive-ion mode, common adducts and their predicted mass-to-charge ratios (m/z) are observed. For instance, the protonated molecule [M+H]⁺ would appear at an m/z of approximately 163.11174. uni.lu Other common adducts include the sodium [M+Na]⁺ and potassium [M+K]⁺ ions. uni.lu In negative-ion mode, the deprotonated molecule [M-H]⁻ can be observed at an m/z of around 161.09718. uni.lu It is important to note that phenethylamine (B48288) derivatives, a class of compounds related to this compound, can sometimes undergo in-source fragmentation even with soft ionization techniques like ESI. nih.gov

Table 1: Predicted ESI-MS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 163.11174
[M+Na]⁺ 185.09368
[M+K]⁺ 201.06762
[M+NH₄]⁺ 180.13828
[M-H]⁻ 161.09718

Data sourced from predicted values for (E)-5-phenylpent-2-en-1-ol. uni.lu

Chemical Ionization (CI) and Electron Ionization (EI) Mass Spectrometry

Chemical Ionization (CI) and Electron Ionization (EI) are more energetic ionization methods often used with gas chromatography.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For a compound like this compound, characteristic fragments would be expected. A significant peak would likely be observed at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by cleavage and rearrangement of the phenylalkyl chain. Another expected fragment is the loss of a water molecule ([M-H₂O]⁺) from the molecular ion. Analysis of related phenyl-containing ketones, such as 5-phenyl-2-pentanone, shows a prominent base peak at m/z 91 under EI conditions. nist.gov

Chemical Ionization (CI): CI is a softer ionization technique than EI that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. This results in less fragmentation and typically a more prominent protonated molecule peak [M+H]⁺, which helps to confirm the molecular weight.

Gas Chromatography-Mass Spectrometry (GC/MS) for Mixture Analysis and Isomer Ratios

Gas Chromatography-Mass Spectrometry (GC/MS) is an indispensable tool for separating and identifying volatile and semi-volatile compounds within a mixture. GC separates the components based on their boiling points and interactions with the column's stationary phase, after which the mass spectrometer detects and identifies each component. This technique is well-suited for analyzing this compound and its isomers. nih.gov For example, GC/MS can effectively separate the (E) and (Z) stereoisomers of this compound, allowing for the determination of isomer ratios in a sample. nih.gov The retention time from the GC provides one layer of identification, while the mass spectrum from the MS provides definitive structural information and confirmation. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. The presence of the hydroxyl (-OH) group is identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The carbon-carbon double bond (C=C) of the alkene would show a medium-intensity peak around 1640-1680 cm⁻¹. Aromatic C-H stretching from the phenyl group would appear as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the pentenyl chain would be observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200 - 3600 (Broad)
Phenyl (C-H) Aromatic C-H Stretch 3000 - 3100
Alkyl (C-H) Aliphatic C-H Stretch 2850 - 2960
Alkene (C=C) C=C Stretch 1640 - 1680
Phenyl (C=C) Aromatic Ring Stretch ~1450, ~1500, ~1600
Alcohol (C-O) C-O Stretch 1000 - 1260

Data is based on typical IR frequencies for the specified functional groups found in related molecules. nih.govchemicalbook.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It can unambiguously establish the absolute stereochemistry of chiral centers and the geometry of double bonds. Since this compound is an oil at room temperature, it cannot be analyzed directly by this method. However, it can be converted into a solid crystalline derivative, such as a benzoate (B1203000) or p-nitrobenzoate ester. Analysis of such a derivative would allow for the unequivocal determination of the double bond's configuration ((E) or (Z)) and, if a chiral center were present, its absolute configuration (R or S). While this technique is definitive, specific X-ray crystallographic studies on derivatives of this compound are not prominently featured in the surveyed literature.

Chromatographic Techniques for Separation and Analysis

Beyond GC, other chromatographic techniques are vital for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for separating compounds in a liquid mobile phase. For this compound, a reverse-phase (RP-HPLC) method would be effective. This typically involves a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com A UV detector can be used for quantification, as the phenyl group provides strong chromophoric activity.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor reaction progress, check purity, and determine appropriate solvent systems for column chromatography. A silica (B1680970) gel plate would be used as the stationary phase, with a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The compound's retention factor (Rf) would provide a qualitative measure of its polarity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Scouting

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for the qualitative monitoring of chemical reactions and for the preliminary development of purification protocols. rsc.org In the context of synthesizing or handling this compound, TLC is employed to track the consumption of starting materials and the formation of the desired product. Visualization can be achieved using UV light, which is effective for aromatic compounds like this compound, or by staining with a suitable chemical agent. rsc.org

The choice of the mobile phase, or eluent system, is critical for achieving good separation of components on the TLC plate. The polarity of the eluent is adjusted to obtain a retention factor (Rf) for the target compound that is ideally between 0.3 and 0.7, allowing for clear separation from both less polar byproducts and more polar starting materials or impurities. For a moderately polar compound like this compound, a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether, is typically effective. The precise ratio of these solvents is determined empirically to optimize separation.

A typical procedure involves dissolving a small sample of the reaction mixture in a suitable solvent and spotting it onto a silica gel-coated TLC plate. The plate is then placed in a developing chamber containing the chosen eluent system. As the eluent moves up the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.

Below is a table outlining typical solvent systems used for the TLC analysis of compounds with polarities similar to this compound.

Eluent System ComponentsTypical Ratios (v/v)Polarity
Hexane / Ethyl Acetate9:1 to 7:3Low to Medium
Petroleum Ether / Diethyl Ether8:2 to 6:4Low to Medium
Dichloromethane100%Medium

This table presents common eluent systems for TLC and is for illustrative purposes. The optimal system for this compound would be determined experimentally.

Column Chromatography for Product Purification

Following successful reaction monitoring and eluent system scouting by TLC, column chromatography is the standard method for the purification of this compound on a preparative scale. rsc.org This technique operates on the same principles of differential partitioning as TLC but is used to separate larger quantities of material. The stationary phase, typically silica gel, is packed into a glass column, and the crude product mixture is loaded onto the top of the column. rsc.org

The eluent system, often a slightly less polar version of the one that gave the optimal Rf value in TLC, is then passed through the column. Components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product.

For the purification of allylic alcohols such as this compound, a gradient elution, where the polarity of the eluent is gradually increased over time, can be particularly effective in separating the desired product from closely related impurities. acs.org For instance, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the proportion of ethyl acetate can effectively elute non-polar impurities first, followed by the product, and finally any more polar byproducts. acs.org

The table below provides examples of eluent systems that could be adapted for the column chromatographic purification of this compound.

Stationary PhaseEluent SystemApplication Notes
Silica Gel (230-400 mesh)Hexane / Ethyl Acetate (gradient)A common system for a wide range of compounds. The gradient is typically started with a low concentration of ethyl acetate, which is gradually increased. acs.org
Silica Gel (230-400 mesh)Dichloromethane / Methanol (B129727)Suitable for more polar compounds. A small percentage of methanol (1-10%) can significantly increase the eluting power.

This table outlines general-purpose eluent systems for column chromatography. The specific conditions for the purification of this compound would require experimental optimization.

Diffusion-Ordered Spectroscopy (DOSY) for Investigating Supramolecular Interactions

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.uk This method provides insights into the size and shape of molecules in solution and can be used to study non-covalent interactions that lead to the formation of larger supramolecular assemblies. nih.gov

In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each species attenuates at a rate proportional to its diffusion coefficient. Processing of this data generates a two-dimensional spectrum with conventional chemical shifts on one axis and diffusion coefficients on the other. manchester.ac.uk This allows for the resolution of signals from different components of a mixture, even when their resonances overlap in a standard 1D NMR spectrum. nih.gov

While specific DOSY studies on this compound are not prevalent in the literature, the technique is highly applicable for investigating potential supramolecular interactions of this molecule. The presence of both a hydroxyl group, capable of hydrogen bonding, and a phenyl group, which can participate in π-π stacking interactions, suggests that this compound could form dimers or higher-order aggregates in solution. Such associations would lead to a decrease in the observed diffusion coefficient compared to the monomeric species. By conducting DOSY experiments at varying concentrations or in different solvents, one could probe the nature and extent of these self-assembly processes. Furthermore, DOSY can be employed to study host-guest complexation if this compound were to be combined with other molecules capable of forming supramolecular structures.

The diffusion coefficient is inversely related to the size of the molecule; thus, larger molecules or aggregates diffuse more slowly than smaller ones. jhu.edu This relationship allows for the qualitative and sometimes quantitative assessment of molecular size and association in solution. acs.orgnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in detailing the mechanisms of reactions involving 5-phenylpent-2-en-1-ol. A notable example is its use as a substrate in studies of oxoammonium salt-mediated oxidation reactions. researchgate.net

In the study of oxidation reactions, DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to map out the potential energy surface of the reaction. researchgate.net This allows for the identification of transition state structures and the calculation of the associated activation barriers. For the oxidation of alcohols like this compound by oxoammonium salts, a key mechanistic step involves a formal hydride transfer from the alcohol's carbon-hydrogen bond to the oxygen of the oxoammonium cation. researchgate.net

Computational models have elucidated both non-base-assisted and base-assisted pathways. In the non-base-assisted mechanism, the alcohol directly interacts with the oxoammonium cation. The base-assisted mechanism, often involving a pyridine-type base, shows a different energetic profile. The calculations reveal the Gibbs free energy of activation (ΔG‡) for these processes, providing insight into the reaction kinetics. researchgate.net

Reaction PathwayCalculated ParameterValue (kcal/mol)
Non-base-assisted oxidationΔG‡Varies with substrate and conditions
Base-assisted oxidationΔG‡Generally lower than non-base-assisted

Note: Specific activation energy values for this compound were part of a broader study and are presented in the context of comparative reactivities. researchgate.net

Further research into radical-mediated reactions has also involved (E)-5-phenylpent-2-en-1-ol. researchgate.netmdpi.com In these studies, a proposed mechanism for a rearrangement process involves the reduction of a related thioester to an aluminum thioacetal, followed by the generation of a carbon-centered radical. researchgate.net

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

While specific, in-depth DFT studies on the conformational landscape and electronic structure of isolated this compound are not widely available in the surveyed literature, the principles of such analyses are well-established. DFT is a workhorse of computational chemistry for determining the preferred three-dimensional arrangements (conformers) of flexible molecules and for analyzing their electronic properties.

A conformational analysis would typically involve a systematic search of the potential energy surface to identify all low-energy conformers. For each conformer, DFT calculations can provide:

Relative Energies: To determine the population of each conformer at a given temperature.

Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecular structure.

Electronic Properties: Such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential, which are key to understanding the molecule's reactivity.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design in Academic Contexts

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to correlate a molecule's chemical structure with its biological activity or physical properties. This is often done to guide the rational design of new, improved molecules.

Based on the available academic literature, specific SAR studies focusing on this compound have not been prominently reported. Such studies would typically involve the synthesis and testing of a series of analogues of this compound, where specific parts of the molecule are systematically modified to observe the effect on a particular activity. Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are often employed in these studies to build predictive models.

Applications As a Precursor and Building Block in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Chiral Building Block in Stereoselective Synthesis

Chiral allylic alcohols are highly valued in organic synthesis as they serve as versatile building blocks for the construction of enantiomerically enriched molecules. youtube.com The presence of a stereocenter at the carbinol carbon, coupled with the potential for geometric isomerism at the double bond, makes 5-phenylpent-2-en-1-ol and its derivatives valuable chiral synthons. A related compound, 5-phenylpent-4-en-2-ol, has been noted to have four possible stereoisomers, arising from one chiral center and one double bond capable of E/Z isomerism. youtube.commdpi.com This highlights the stereochemical complexity and synthetic potential inherent in this class of molecules.

The stereoselective synthesis of chiral allylic alcohols, including those with structures analogous to this compound, can be achieved through various catalytic asymmetric methods. These methods are crucial for accessing enantiopure starting materials for the synthesis of complex targets such as natural products and pharmaceuticals. youtube.com While specific studies detailing the resolution or asymmetric synthesis of this compound are not extensively documented in publicly available research, the general principles of stereoselective synthesis are applicable. For instance, lipase-mediated kinetic resolution is a common and effective method for resolving racemic allylic alcohols, providing access to both enantiomers. nih.gov

Synthesis of Complex Organic Molecules

The structural motifs within this compound make it a suitable starting material for the synthesis of a variety of complex organic molecules. Its ability to participate in multi-step reaction cascades allows for the rapid construction of intricate molecular architectures.

While a direct synthesis of hexahydro-1H-benzo[g]isochromene derivatives from this compound is not explicitly detailed in the surveyed literature, general methodologies suggest its potential as a precursor. The synthesis of the isochromene core can be achieved through the rhodium-catalyzed oxidative coupling of allylic alcohols with alkynes. Subsequent reduction of the resulting isochromene would yield the desired hexahydro-1H-benzo[g]isochromene scaffold. The phenyl group of this compound would be incorporated into the final structure, providing a key substituent on the aromatic portion of the molecule.

The synthesis of thiolactones from this compound is not a widely reported transformation. However, established synthetic routes to thiolactones suggest potential pathways. For instance, the α,β-unsaturated nature of this compound could, in principle, be exploited. A hypothetical route could involve the conversion of the alcohol to a suitable leaving group, followed by reaction with a sulfur nucleophile and subsequent cyclization. Alternatively, functional group manipulation to introduce a carboxylic acid and a thiol at appropriate positions would enable lactonization to form a thiolactone ring.

A significant application of a close structural analog of this compound is in the diastereoselective synthesis of highly substituted aminobicyclo[4.3.0]nonanes. These scaffolds are prevalent in a wide array of natural products and medicinally important compounds. A robust one-pot, three-step process has been developed starting from 5-phenylpent-4-yn-1-ol, which is a precursor to the requisite allylic alcohol derivative.

The synthetic sequence involves:

Palladium(II)-catalyzed Overman rearrangement: The allylic alcohol is first converted to an allylic trichloroacetimidate (B1259523), which then undergoes a chemrevlett.comchemrevlett.com-sigmatropic rearrangement to furnish an allylic trichloroacetamide (B1219227).

Ruthenium(II)-catalyzed ring-closing enyne metathesis (RCEYM): The resulting diene-yne undergoes cyclization to form the bicyclic core.

Hydrogen bond-directed Diels-Alder reaction: The in-situ generated diene participates in a Diels-Alder reaction with a suitable dienophile to yield the final aminobicyclo[4.3.0]nonane product with a high degree of stereocontrol.

This methodology allows for the rapid assembly of molecularly complex aminobicyclo[4.3.0]nonanes with up to four stereogenic centers.

StepCatalyst/ReagentTransformation
1Pd(II) catalystOverman Rearrangement
2Ru(II) catalystRing-Closing Enyne Metathesis
3DienophileDiels-Alder Reaction

This efficient multi-bond-forming process highlights the utility of precursors like this compound in generating structurally diverse and stereochemically rich molecular frameworks. organic-chemistry.org

The synthesis of aminobicyclo[4.3.0]nonanes is a prime example of how this compound derivatives can be used to generate highly functionalized and sp³-rich molecular scaffolds. organic-chemistry.org These types of scaffolds are of increasing interest in drug discovery due to their three-dimensional character, which can lead to improved selectivity and pharmacological properties. The ability to introduce multiple stereocenters in a controlled manner is a key advantage of using chiral building blocks like this compound. Further functionalization of the resulting bicyclic systems can lead to a wide range of structurally diverse molecules for biological screening. organic-chemistry.org

Intermediate in the Development of Specialty Chemicals and Polymers (academic perspective)

From an academic standpoint, the application of this compound as an intermediate in the development of specialty chemicals and polymers is an area with potential for exploration. A structurally related compound, 5-phenylpent-2-yn-1-ol, is noted for its role in producing specialty chemicals and polymers, suggesting that the corresponding allylic alcohol could have similar applications. chemrevlett.com The presence of the polymerizable double bond and the reactive alcohol functionality makes this compound a candidate for the synthesis of functional polymers. For instance, the alcohol could be esterified with a monomer containing a carboxylic acid, or it could be used as an initiator for ring-opening polymerization. The phenyl group would impart specific properties, such as thermal stability and refractive index, to the resulting polymer. However, specific academic studies detailing these applications for this compound are not prominent in the current body of literature.

Investigation in Catalysis and Ligand Development Research

The utility of this compound in advanced organic synthesis extends to its investigation as a substrate in catalytic research. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structural features as an allylic alcohol with a phenyl group make it an interesting candidate for various catalytic transformations. The reactivity of such compounds is often explored through the lens of more common, structurally related molecules like cinnamyl alcohol. The research in this area primarily revolves around the selective oxidation of the alcohol functionality and other transformations of the allylic system.

The oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes or ketones is a crucial transformation in organic synthesis, yielding valuable intermediates for the fragrance, pharmaceutical, and fine chemical industries. nih.gov The challenge in this conversion lies in achieving high selectivity for the oxidation of the alcohol group without affecting the carbon-carbon double bond. nih.gov Various catalytic systems have been developed to address this, often employing transition metals. For instance, palladium-based catalysts are widely used for the aerobic oxidation of alcohols. thieme-connect.com A system employing catalytic palladium(II) acetate (B1210297) in the presence of triethylamine (B128534) has been shown to selectively oxidize allylic alcohols over non-allylic ones. thieme-connect.com It is proposed that a chelation between the starting allylic alcohol and the palladium catalyst may account for this selectivity. thieme-connect.com

Another approach involves the use of manganese compounds. A method utilizing manganese(III) acetate as a co-oxidant with a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been reported for the efficient and highly chemoselective oxidation of allylic alcohols. acs.orgnih.gov This system demonstrates a clear preference for the oxidation of allylic alcohols over benzylic alcohols. acs.org The reactions are typically fast, proceeding under mild conditions. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Flavin-dependent oxidases, for example, have been investigated for the enantioselective oxidation of secondary allylic alcohols. nih.gov This enzymatic approach can provide access to chiral allylic ketones, which are valuable building blocks in asymmetric synthesis. nih.gov The enantioselectivity of these biocatalytic oxidations can often be tuned by modifying the enzyme's active site or by altering the reaction medium. nih.gov

Beyond oxidation, the allylic functionality in compounds like this compound can be a handle for other important catalytic reactions. For instance, the direct activation of allylic alcohols by transition metal catalysts can generate electrophilic π-allyl metal intermediates. researchgate.net These intermediates can then react with various nucleophiles in allylic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net Palladium-catalyzed allylic amination, for example, allows for the direct use of allylic alcohols to produce allylic amines, which are precursors to pharmaceuticals like cinnarizine (B98889) and naftifine. rsc.org

The isomerization of allylic alcohols to aldehydes and ketones is another atom-economical catalytic process. mdpi.com Iridium complexes, in particular, have been developed as efficient catalysts for this transformation, converting primary allylic alcohols into aldehydes. acs.org

While the aforementioned studies on related allylic alcohols provide a strong indication of the potential reactivity of this compound in catalytic systems, there is a notable lack of specific research into its role in ligand development. The structure of this compound could theoretically be modified to incorporate coordinating groups, thereby creating a chiral ligand for asymmetric catalysis. However, literature specifically detailing the synthesis and application of such ligands derived from this compound is not readily found. The development of new chiral ligands is a continuous effort in catalysis, and structures based on readily accessible backbones like that of this compound could present future opportunities. For example, chiral P,N,N-ligands have been successfully used in manganese-catalyzed asymmetric hydroamination of allylic alcohols. acs.org

The following table summarizes the catalytic oxidation systems for allylic alcohols that are relevant to understanding the potential applications of this compound.

Catalyst SystemOxidant/Co-oxidantSubstrate TypeKey Features
Pd(OAc)₂ / Et₃NO₂Allylic AlcoholsSelective for allylic over non-allylic alcohols. thieme-connect.com
Mn(OAc)₃ / DDQ (catalytic)Mn(OAc)₃Allylic and Benzylic AlcoholsHigh chemoselectivity for allylic alcohols. acs.orgnih.gov
Flavin-dependent oxidasesO₂Secondary Allylic AlcoholsEnantioselective oxidation. nih.gov
PhI(OOCCF₃)₂ / DDQ (catalytic)PhI(OOCCF₃)₂Benzylic and Allylic AlcoholsMetal-free selective oxidation under mild conditions. tandfonline.com

Q & A

Q. How can researchers validate hypothesized reaction mechanisms using kinetic isotope effects (KIE) or isotopic labeling?

  • Methodological Answer : Synthesize deuterated analogs (e.g., D-labeled hydroxyl group) to compare reaction rates. A primary KIE (k_H/k_D > 2) suggests bond cleavage in the rate-determining step. Combine with computational transition state modeling for mechanistic confirmation .

Tables for Key Data

Property Value/Method Reference
Boiling Point351–353 K (0.020 bar)
Enthalpy of VaporizationΔvapH = 68.6 kJ/mol (Cox, 1961)
Synthetic Yield (DBAL-H)82% (after column chromatography)
Purity Criteria≥95% (HPLC, C18 column, acetonitrile/H2O)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.